molecular formula C7H12ClN3O2 B2831679 Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate CAS No. 1464902-03-1

Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate

Cat. No.: B2831679
CAS No.: 1464902-03-1
M. Wt: 205.64
InChI Key: NJLVJSQPARVSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate is a white crystalline solid with the chemical formula C6H9N3O2 and a molecular weight of 155.16 g/mol . This compound is notable for its imidazole ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate can be synthesized by heating aminoethanol and 1H-imidazole-5-carbaldehyde under acidic conditions . The reaction involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the imidazole ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted imidazole derivatives .

Scientific Research Applications

Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing imidazole rings.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can modulate the activity of enzymes and other proteins. This interaction can lead to various biological effects, including inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate can be compared with other imidazole-containing compounds, such as:

    Methyl 2-amino-2-(1H-imidazol-2-yl)acetate: Similar structure but different substitution pattern on the imidazole ring.

    2-Amino-2-(1-methyl-1H-imidazol-5-yl)acetic acid: Similar structure but lacks the methyl ester group.

    1-Methyl-1H-imidazole-5-carboxylic acid: Contains the imidazole ring but with different functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

methyl 2-amino-2-(3-methylimidazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)6(8)7(11)12-2/h3-4,6H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJZTAMSRCSVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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